5-Phenyl-3-(trifluoromethyl)pent-2-en-1-ol
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Overview
Description
5-Phenyl-3-(trifluoromethyl)pent-2-en-1-ol is an organic compound characterized by the presence of a phenyl group, a trifluoromethyl group, and an enol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-3-(trifluoromethyl)pent-2-en-1-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a Grignard reagent, where phenylmagnesium bromide reacts with a trifluoromethylated aldehyde or ketone, followed by an enolization step to introduce the enol functionality .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are employed to ensure efficient production.
Types of Reactions:
Oxidation: The enol group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The phenyl and trifluoromethyl groups can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and specific solvents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-Phenyl-3-(trifluoromethyl)pent-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-Phenyl-3-(trifluoromethyl)pent-2-en-1-ol exerts its effects involves interactions with specific molecular targets. The enol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The phenyl and trifluoromethyl groups contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
5-Phenylpent-1-en-3-ol: Similar structure but lacks the trifluoromethyl group.
3-(2-(Trifluoromethyl)phenyl)propan-1-ol: Contains a trifluoromethyl group but differs in the position and overall structure.
Uniqueness: 5-Phenyl-3-(trifluoromethyl)pent-2-en-1-ol is unique due to the combination of a phenyl group, a trifluoromethyl group, and an enol functional group
Properties
CAS No. |
821799-21-7 |
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Molecular Formula |
C12H13F3O |
Molecular Weight |
230.23 g/mol |
IUPAC Name |
5-phenyl-3-(trifluoromethyl)pent-2-en-1-ol |
InChI |
InChI=1S/C12H13F3O/c13-12(14,15)11(8-9-16)7-6-10-4-2-1-3-5-10/h1-5,8,16H,6-7,9H2 |
InChI Key |
TUZXJUMAKJDFJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=CCO)C(F)(F)F |
Origin of Product |
United States |
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